Product packaging for AB-FUBINACA isomer 2(Cat. No.:)

AB-FUBINACA isomer 2

Cat. No.: B1163682
M. Wt: 368.4
InChI Key: SGXRGVNSKNQWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AB-FUBINACA isomer 2 is a regioisomer of the synthetic cannabinoid receptor agonist AB-FUBINACA, provided as a high-purity analytical reference standard for forensic and research applications . This compound is integral for studying the byproducts and impurities formed during the clandestine synthesis of indazole-derived synthetic cannabinoids . Unlike the potent 1-alkyl-1H-indazole regioisomer, the 2-alkyl-2H-indazole regioisomer demonstrates low potency (micromolar) agonist activity at CB1 and CB2 cannabinoid receptors, making it a critical compound for differentiating the pharmacological activity of synthetic cannabinoid regioisomers . Researchers utilize this compound as a chromatographic standard to identify and characterize manufacturing impurities in seized materials and for in-depth metabolic fate studies, as evidenced by research on the oxidative products of AB-FUBINACA in animal models . The parent compound AB-FUBINACA is a potent agonist at cannabinoid receptors, originally described in patent literature from Pfizer Global Research & Development . Analytical characterization of this isomer can be performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy . This product is intended for forensic analysis and research purposes only. It is not for human consumption . Synthetic cannabinoids, including AB-FUBINACA and its isomers, have been associated with serious adverse health effects and fatalities .

Properties

Molecular Formula

C20H21FN4O2

Molecular Weight

368.4

InChI

InChI=1S/C20H21FN4O2/c1-3-20(2,19(22)27)23-18(26)17-15-6-4-5-7-16(15)25(24-17)12-13-8-10-14(21)11-9-13/h4-11H,3,12H2,1-2H3,(H2,22,27)(H,23,26)

InChI Key

SGXRGVNSKNQWSC-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)(C)CC)C1=NN(CC2=CC=C(F)C=C2)C3=C1C=CC=C3

Synonyms

N-(1-amino-2-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide

Origin of Product

United States

Chemical and Pharmacological Profile of Ab Fubinaca Isomer 2

Chemical Properties and Analytical Characterization

The chemical properties of AB-FUBINACA isomer 2 are defined by its unique structure. Its molecular formula is C₂₀H₂₁FN₄O₂, with a molecular weight of 368.4 g/mol . nih.govbiorxiv.org Analytical characterization is crucial for distinguishing it from other isomers. researchgate.net Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are employed for its identification in complex mixtures. kcl.ac.uk A study on the differentiation of AB-FUBINACA positional isomers noted that four out of six studied isomers, including methyl positional isomers in the carboxamide side chain, could be chromatographically separated on an ODS column.

Table 1: Chemical Identification of this compound

Property Value Source
Formal Name N-[1-(aminocarbonyl)-1-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide biorxiv.org
CAS Number 2365471-64-1 biorxiv.org
Molecular Formula C₂₀H₂₁FN₄O₂ nih.govbiorxiv.org
Molecular Weight 368.4 g/mol nih.govbiorxiv.org
Purity ≥98% (as a research chemical)

| Formulation | A crystalline solid | |

Enantiospecific Synthesis Approaches for AB-FUBINACA and its Enantiomers

Pharmacological Data: Receptor Binding and Functional Activity

The pharmacological profile of a synthetic cannabinoid is primarily determined by its interaction with the CB1 and CB2 receptors. This interaction is typically quantified by two key parameters: receptor binding affinity (Ki) and functional activity (EC50). Ki represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. EC50 is the concentration that produces 50% of the maximum possible response in a functional assay, with lower values indicating greater potency.

Research on the pharmacological properties of this compound is limited. However, a 2022 study utilizing a humanized CB1 receptor yeast biosensor provided the first reported functional activity data for this specific isomer. biorxiv.orgresearchgate.net

Research Findings:

In this study, this compound demonstrated potent agonist activity at the CB1 receptor with an EC50 value of 0.23 nM . biorxiv.orgresearchgate.net This indicates that it is a highly potent activator of the CB1 receptor. For comparison, the parent compound, AB-FUBINACA, exhibited an EC50 of 0.66 nM in the same assay, suggesting that this compound is approximately three times more potent at the CB1 receptor. biorxiv.orgresearchgate.net The study also noted that while AB-FUBINACA and another isomer (isomer 1) showed high maximal signaling, This compound had a lower maximal response , suggesting it may be a partial agonist compared to the full agonism of AB-FUBINACA. biorxiv.orgresearchgate.net

Data regarding the CB2 receptor activity of this compound is less definitive. The same study screened compounds for CB2R activity, and while it noted that structural analogues often show high activity, a specific EC50 or Ki value for this compound at the CB2 receptor was not provided. biorxiv.org It is known that for many indazole-3-carboxamides, including AB-FUBINACA, the (S)-enantiomers have enhanced potency at both CB1 and CB2 receptors. nih.gov

Table 2: Comparative Pharmacological Data of AB-FUBINACA and Isomers at the CB1 Receptor

Compound CB1 EC50 (nM) Maximal Response (Compared to AB-FUBINACA) Source
AB-FUBINACA 0.66 High biorxiv.orgresearchgate.net
AB-FUBINACA isomer 1 0.01 High biorxiv.orgresearchgate.net
This compound 0.23 Lower biorxiv.orgresearchgate.net
AB-FUBINACA isomer 5 15.86 Lower nih.govbiorxiv.org

| 2-alkyl-2H-indazole regioisomer of AB-FUBINACA | Low potency (micromolar) | Not specified | caymanchem.com |

Note: The data presented is from a single study using a yeast-based biosensor assay and may differ from results obtained in other assay systems. Information on the CB2 receptor activity and Ki values for this compound is not currently available in the reviewed literature.

An In-Depth Look at the Chemical Compound this compound

This compound is a synthetic cannabinoid and a regioisomer of the more widely known AB-FUBINACA. This article provides a detailed examination of its chemical synthesis, structural elucidation, and spectroscopic characterization, adhering to a strict scientific framework.

Chemical Synthesis and Structural Elucidation

The synthesis and structural confirmation of this compound involve specific chemical strategies and analytical techniques to ensure the correct isomeric form is produced and identified.

Synthetic Pathways for this compound

The creation of this compound, a 2-alkyl-2H-indazole, requires precise control over the reaction conditions to favor the formation of this specific regioisomer over its 1-alkyl-1H-indazole counterpart.

Regioselective Synthesis Strategies for 2-Alkyl-2H-Indazole Isomers

The synthesis of 2-alkyl-2H-indazole isomers like this compound often starts from a common precursor, methyl 1H-indazole-3-carboxylate. nih.govresearchgate.net The alkylation of this precursor can lead to a mixture of 1- and 2-substituted indazoles. researchgate.net To achieve regioselectivity for the 2-position, specific synthetic methods are employed. One approach involves the direct alkylation of indazoles with appropriate reagents under controlled conditions. For instance, the use of gallium/aluminium or aluminium-mediated reactions with α-bromocarbonyl compounds, allyl bromides, or benzyl (B1604629) bromides has been shown to be a high-yielding and regioselective method for producing 2H-indazoles. rsc.org Another strategy utilizes trimethyloxonium (B1219515) tetrafluoroborate (B81430) or triethyloxonium (B8711484) hexafluorophosphate (B91526) for the efficient and regioselective synthesis of 2-methyl and 2-ethyl-2H-indazoles, respectively. capes.gov.brnih.gov

The synthesis of AB-FUBINACA and its 2-alkyl-2H-indazole regioisomer can be achieved from a shared precursor, highlighting the possibility of the isomer being a manufacturing impurity if the synthesis is not properly controlled. nih.govnih.gov The separation of these regioisomers can be accomplished using techniques like column chromatography. researchgate.net

Enantiospecific Synthesis Approaches for AB-FUBINACA and its Enantiomers

While the focus is on the regioisomer, understanding the enantioselective synthesis of the parent compound, AB-FUBINACA, provides context for the chiral nature of these molecules. The (S)-enantiomer of AB-FUBINACA is typically synthesized using L-valinamide as a chiral precursor. nih.goveuropa.eu This is due to the lower cost and greater availability of L-amino acid derivatives. researchgate.net The synthesis of both (S)- and (R)-enantiomers of AB-FUBINACA has been successfully accomplished, allowing for the study of their individual properties. nih.govnih.gov It is generally observed that the (S)-enantiomer is significantly more potent than the (R)-enantiomer. researchgate.netnih.gov

The synthesis of specific enantiomers is crucial as chirality can significantly impact the biological activity of the compound. nih.gov For instance, in AB-FUBINACA, the (S)-enantiomer has been found to be over 100 times more potent than the (R)-enantiomer at the CB1 receptor. nih.gov

Precursor Chemical Analysis and Purity Assessment in Synthesis

The purity of the final product is highly dependent on the quality of the precursor chemicals and the efficiency of the synthetic process. Common precursors for indazole-based synthetic cannabinoids include indazole, indole, and amino acids like L-tert-leucine. unodc.org The purity of these precursors is a critical factor in the final product's composition. nih.gov

Various analytical techniques are employed to assess the purity of the synthesized compound. High-performance liquid chromatography (HPLC) with ultraviolet detection is a common method for determining the relative purity of synthetic cannabinoids. researchgate.netnih.gov Thin-layer chromatography (TLC) can be used for an initial purity assessment of the samples before more advanced analyses like NMR are performed. oup.com The presence of impurities or synthetic by-products can arise from inefficient synthetic processes, making purification steps like column chromatography essential. researchgate.netunodc.org Studies have shown that synthetic cannabinoids obtained from various sources can have comparable purity to validated standards, although their physical appearance may differ. researchgate.netnih.gov

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 1- and 2-alkyl-2H-indazole regioisomers. nih.gov The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which differs significantly between the two isomers.

For the 2-alkyl-2H-indazole regioisomer of AB-FUBINACA, specific chemical shifts are observed. In the ¹³C NMR spectrum, the chemical shifts of the indazole carbons, particularly C-3', C-7', and C-7'a, are different from those of the 1H-indazole isomer. nih.gov For example, a study on a similar 2-pentyl-2H-indazole analog showed C-3' at δc 127.1, C-7' at δc 119.0, and C-7'a at δc 147.3, which are distinct from the shifts in the 1H-indazole counterpart. nih.gov Furthermore, ¹⁵N NMR can provide definitive evidence for the 2H-indazole structure, with the nitrogen chemical shifts being markedly different from those of the 1H-indazole. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a 2-Alkyl-2H-Indazole Analog

Nucleus Chemical Shift (ppm)
¹³C 160.9 (CO), 147.4 (quat.), 126.3 (CH), 125.0 (CH), 123.9 (quat.), 123.6 (quat.), 121.5 (CH), 118.4 (CH), 59.3 (CH₂), 52.0 (CH₃), 39.6 (CH), 30.7 (CH₂), 26.4 (CH), 25.8 (CH₂)
¹H 8.02 (1H, d, J = 8.4 Hz), 7.79 (1H, d, J = 8.7 Hz), 7.35 (1H, t, J = 7.2 Hz), 7.30 (1H, t, J = 7.8 Hz), 4.78 (2H, d, J = 7.2 Hz), 4.03 (3H, s), 2.12–2.01 (1H, m), 1.70–1.56 (5H, m), 1.20–1.05 (5H, m)

Data for Methyl 2-(cyclohexylmethyl)-2H-indazole-3-carboxylate. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound will show characteristic absorption bands corresponding to its structural features. nih.gov Key absorptions include those for the N-H and C=O stretching vibrations of the amide group, C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic rings. nih.govresearchgate.net

While specific IR data for this compound is available, a study on the 2-alkyl-2H-indazole regioisomer of 5F-AB-PINACA, a structurally similar compound, reported characteristic IR peaks at 3071 (w), 2952 (w), 1712 (s), 1510 (s), 1479 (s), 1268 (s), 1157 (s), and 749 (s) cm⁻¹. nih.gov These peaks correspond to various vibrational modes within the molecule. The use of in silico methods, such as density functional theory (DFT), can also be employed to generate theoretical IR spectra, which can aid in the identification of new psychoactive substances when experimental data is unavailable. nih.govacs.org Gas chromatography-infrared (GC-IR) is another technique that can be used to investigate the intact molecule and distinguish between isomers. thermofisher.com

Table 2: Chemical Compounds Mentioned

Compound Name
AB-FUBINACA
This compound
AB-CHMINACA
AB-PINACA
5F-AB-PINACA
Methyl 1H-indazole-3-carboxylate
L-valinamide
L-tert-leucine
5F-AB-PINACA 2-alkyl-2H-indazole regioisomer
NNEI indazole analog
2-methyl-2H-indazole
2-pentyl-2H-indazole

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a cornerstone technique in the structural elucidation of synthetic compounds like this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for the determination of the elemental composition and the verification of the compound's structure.

In the analysis of this compound, HRMS confirms the molecular formula C₂₀H₂₁FN₄O₂. The technique is also instrumental in distinguishing it from its other positional isomers. While isomers have the same molecular weight, their fragmentation patterns under techniques like collision-induced dissociation can differ. For instance, studies have shown that the relative abundances of certain fragment ions can vary between the 2-fluoro, 3-fluoro, and 4-fluoro (AB-FUBINACA) isomers.

One of the key fragment ions observed in the mass spectrum of AB-FUBINACA and its isomers is the fluorobenzyl cation at m/z 109. The fragmentation of the indazole moiety also provides characteristic ions. The precise masses of these fragments, as determined by HRMS, are critical for confirming the identity of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion Observed m/z Formula Description
[M+H]⁺ 369.1718 C₂₀H₂₂FN₄O₂⁺ Protonated molecule
[M-C₄H₉N₂O]⁺ 253.0879 C₁₅H₁₁FN₂O⁺ Loss of valinamide (B3267577) moiety

Note: The observed m/z values are theoretical exact masses and may vary slightly in experimental data.

The differentiation from other isomers, such as the 3-fluorobenzyl isomer, can be subtle and often relies on comparing the relative intensities of specific fragment ions under controlled conditions. Research has demonstrated that the energy required to induce specific fragmentations can differ between positional isomers, providing a basis for their differentiation using techniques like energy-resolved mass spectrometry. unodc.org

Analytical Methodologies for Isomer Differentiation and Detection

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For synthetic cannabinoid isomers, which often have very similar physical and chemical properties, specialized chromatographic methods are essential.

Liquid Chromatography (LC) Methodologies for Isomer Separation.nih.gov

Liquid chromatography is a powerful tool for the separation of non-volatile and thermally labile compounds like synthetic cannabinoids.

Reversed-phase liquid chromatography (RPLC) with an octadecylsilyl (ODS) column is a commonly used method for the analysis of synthetic cannabinoids. nih.gov However, the separation of positional isomers of AB-FUBINACA, including isomer 2, can be challenging.

In one study, a standard RPLC method using a gradient elution on an L-column 2 ODS column was unable to achieve baseline separation of six AB-FUBINACA isomers. nih.gov While some isomers could be partially distinguished, AB-FUBINACA and its 3-fluorobenzyl isomer (isomer 2) co-eluted, meaning they exited the column at the same time. nih.gov

To improve separation, an isocratic elution mode (where the mobile phase composition remains constant) was employed with a YMC-Ultra HT Pro C18 column. nih.gov This approach successfully separated four of the six positional isomers. nih.gov Despite this improvement, AB-FUBINACA and isomer 2 continued to co-elute, highlighting the difficulty in separating these two closely related compounds by RPLC alone. nih.gov The observed elution order was: isomer-5 < isomer-4 < AB-FUBINACA and isomer-2 < isomer-3 < isomer-1. nih.gov The minimal difference in interaction with the ODS stationary phase, due to their high conformational similarity, is the likely reason for the co-elution of AB-FUBINACA and isomer 2. d-nb.info

Table 1: RPLC Separation of AB-FUBINACA Isomers
Chromatographic MethodColumnSeparation OutcomeCo-eluting Isomers
Gradient ElutionL-column 2 ODSPartial separation, no baseline resolutionAll six isomers co-eluted to some extent
Isocratic ElutionYMC-Ultra HT Pro C18Separation of four out of six isomersAB-FUBINACA and Isomer 2 (3-fluorobenzyl)

While not directly focused on positional isomers like isomer 2, chiral chromatography is crucial for separating enantiomers – stereoisomers that are mirror images of each other. Synthetic cannabinoids, including AB-FUBINACA, can exist as (S) and (R) enantiomers. Chiral chromatography, often using polysaccharide-based or Pirkle-type chiral stationary phases (CSPs), can resolve these enantiomers. lincoln.ac.uk For instance, the enantiomers of AB-CHMINACA and 5Cl-AB-PINACA have been separated using Pirkle's type CSPs under reversed-phase conditions. lincoln.ac.uk This highlights the capability of chiral chromatography to differentiate even very subtle stereochemical differences, a level of specificity that is critical in forensic and pharmacological contexts.

Reversed-Phase Liquid Chromatography (e.g., ODS Column)

Gas Chromatography (GC) Applications in Isomer Analysis.swgdrug.orgresearchgate.net

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone of forensic drug analysis. For AB-FUBINACA isomers, GC provides a means of separation based on their volatility and interaction with the stationary phase of the GC column.

In a typical GC-MS method for the analysis of AB-FUBINACA 2-fluorobenzyl isomer, a non-polar column like an HP-5MS is used. swgdrug.org The compound is diluted in a solvent such as methanol (B129727) and injected into the gas chromatograph. swgdrug.org The oven temperature is programmed to ramp up, allowing for the separation of different compounds based on their boiling points and affinities for the column. For the AB-FUBINACA 2-fluorobenzyl isomer, a specific retention time of 20.399 minutes has been reported under defined GC conditions. swgdrug.org Another study reported a retention time of 13.14 minutes for the same isomer using a different temperature program. policija.si

While GC-MS is effective, some isomers may still exhibit similar retention times, necessitating the use of mass spectrometry for definitive identification. researchgate.net

Table 2: GC-MS Parameters for AB-FUBINACA 2-fluorobenzyl Isomer Analysis
ParameterCondition 1 swgdrug.orgCondition 2 policija.si
ColumnHP-5 MS (15m x 0.25mm x 0.25µm)HP1-MS (30m x 0.25mm x 0.25µm)
Carrier GasHelium at 1.5 mL/minHelium at 1.2 mL/min
Oven Program100°C (1 min), then ramp to 300°C at 12°C/min, hold for 9 min170°C (1 min), ramp to 293°C at 18°C/min, hold for 6.1 min, then ramp to 325°C at 50°C/min, hold for 2.8 min
Retention Time20.399 min13.14 min

Mass Spectrometry (MS) for Isomer Discrimination

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is invaluable for identifying and differentiating isomers that may not be separable by chromatography alone.

Electron Ionization (EI) Mass Spectrometry Fragmentation Patterns for Isomers.swgdrug.orgarchive.org

Electron ionization (EI) is a hard ionization technique that causes extensive fragmentation of molecules. The resulting fragmentation pattern is often unique to a specific compound and can be used as a "fingerprint" for identification.

For AB-FUBINACA and its isomers, EI-MS produces several characteristic fragment ions. However, positional isomers can sometimes yield very similar mass spectra, making differentiation difficult. researchgate.net For example, the 2-fluorobenzyl isomer of AB-FUBINACA exhibits a mass spectrum with prominent ions that are also present in the spectra of other isomers. swgdrug.orgarchive.org

Despite the similarities, subtle differences in the relative abundances of certain fragment ions can be exploited for differentiation. A study using electron ionization-triple quadrupole mass spectrometry found that while AB-FUBINACA and its 2- and 3-fluoro positional isomers produced identical product ions, the relative abundances of ions at m/z 109 and m/z 253 differed. researchgate.net Specifically, the logarithmic ratio of the abundance of the m/z 109 ion to the m/z 253 ion (ln(A109/A253)) was found to be in the order of meta < ortho < para (AB-FUBINACA). researchgate.net This difference is attributed to the influence of the fluorine position on the dissociation reactivity between the indazole core and the fluorobenzyl group. researchgate.net

Table 3: Key Fragment Ions in EI-MS of AB-FUBINACA Isomers
IsomerKey Fragment Ions (m/z)Distinguishing Feature
AB-FUBINACA (para)109, 253Relative abundance ratio of m/z 109 to m/z 253 researchgate.net
2-fluorobenzyl isomer (ortho)109, 253
3-fluorobenzyl isomer (meta)109, 253

Electrospray Ionization (ESI) and Multi-Stage Mass Spectrometry (MSⁿ)

Electrospray ionization coupled with multi-stage mass spectrometry has emerged as a powerful tool for the differentiation of AB-FUBINACA isomers. nih.govnih.gov This technique allows for the controlled fragmentation of ions, providing detailed structural information that can be used to distinguish between closely related compounds.

Linear ion trap mass spectrometry (LIT-MS) operating in negative mode has been utilized to differentiate some AB-FUBINACA isomers. nih.govnih.gov While it can be difficult to distinguish between AB-FUBINACA, isomer 2, and isomer 3 due to their similar spectral patterns, LIT-MS at the MS³ stage can provide characteristic product ions for certain isomers. nih.gov For instance, the 2-fluorobenzyl isomer (isomer 2) can be differentiated from some other isomers based on the unique fragments generated. nih.govnih.gov However, a study found that while four of six positional isomers could be separated chromatographically, AB-FUBINACA and its 3-fluorobenzyl isomer co-eluted. researchgate.net ESI-LIT-MS could only definitively discriminate three of the isomers based on their MS³ product ions in negative mode. researchgate.netnih.gov

Specifically, in one study, the relative abundance of the m/z 141 ion was slightly lower for isomer 2 compared to AB-FUBINACA and isomer 3. nih.gov At the MS³ stage, some spectral differences were observed; for example, one isomer showed a characteristic ion at m/z 243, while another displayed characteristic ions at m/z 251 and 324. nih.gov

Triple quadrupole mass spectrometry (QqQ-MS) offers a more robust method for differentiating all six isomers of AB-FUBINACA, including isomer 2, by examining the relative abundances of product ions generated through collision-induced dissociation. nih.govnih.gov This technique, particularly when employing an energy-resolved mass spectrometry (ERMS) strategy, can effectively distinguish between the fluorine positional isomers. researchgate.netnih.gov

By analyzing the logarithmic values of the product ion abundance ratios as a function of collision energy, a clear and significant differentiation between the isomers can be achieved. nih.govnih.gov For example, the logarithmic values of the abundance ratio of m/z 109 to m/z 253 [ln(A₁₀₉/A₂₅₃)] for AB-FUBINACA, the 2-fluorobenzyl isomer (isomer 2), and the 3-fluorobenzyl isomer showed a significant relationship in the collision energy range of 20–50 eV. researchgate.netnih.gov The order was found to be isomer 2 < 2-fluorobenzyl isomer < AB-FUBINACA. researchgate.net This difference is attributed to the energy required to cleave the indazole moiety from the fluorobenzyl group, which is influenced by the halogen electron-donating resonance effect. nih.gov

Quadrupole time-of-flight mass spectrometry (QToF-MS/MS) is another high-resolution mass spectrometry technique used for the analysis of synthetic cannabinoids like AB-FUBINACA and its isomers. frontiersin.orgd-nb.infonih.gov While specific studies focusing solely on the differentiation of AB-FUBINACA isomer 2 using QToF-MS/MS are not extensively detailed in the provided results, this technique is widely applied for the identification and confirmation of synthetic cannabinoid metabolites in biological samples. nih.gov The high mass accuracy and resolution of QToF-MS allow for the determination of elemental compositions of precursor and product ions, which is crucial for identifying unknown compounds and their metabolites. nih.gov However, it is noted that isomeric substances with close retention times and identical fragmentation patterns, such as AB-FUBINACA and its 2-fluorobenzyl isomer, can still be challenging to distinguish even with this advanced technique. d-nb.info

Triple Quadrupole Mass Spectrometry (QqQ-MS) for Abundance Ratios

Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Isomer Specificity

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid, ambient ionization technique that has been evaluated for its ability to differentiate isomers of controlled substances. nist.govchemrxiv.orgresearchgate.net While DART-MS is a powerful screening tool, isomer differentiation remains a known limitation, especially at low fragmentation voltages where spectra are dominated by the protonated molecule. nist.gov

A study investigating the isomer specificity of DART-MS included AB-FUBINACA and its 2-fluorobenzyl isomer in a negative mode set. ojp.govascld.org The study aimed to understand the system's limitations in differentiating commonly seen isomer sets. nist.govchemrxiv.org While higher orifice voltages can sometimes allow for a greater degree of differentiation for some compounds, the general consensus is that techniques like DART-MS may not always provide definitive isomer identification without being coupled to a separation technique. nist.gov

Challenges in Analytical Differentiation of this compound from Related Isomers

The primary challenge in the analytical differentiation of this compound from its related isomers lies in their structural similarity. researchgate.netnih.gov These compounds often exhibit nearly identical retention times in chromatographic systems and produce very similar mass spectral fragmentation patterns, particularly with electron ionization (EI) and even with some soft ionization techniques. researchgate.netnist.gov

Key challenges include:

Co-elution: AB-FUBINACA and its isomers, including the 2-fluorobenzyl and 3-fluorobenzyl isomers, frequently co-elute in standard liquid chromatography (LC) and gas chromatography (GC) methods. researchgate.netresearchgate.net This lack of separation means that the mass spectrometer is analyzing a mixture of isomers, making individual identification difficult.

Similar Fragmentation Patterns: The mass spectra of AB-FUBINACA isomers are often very similar, with the same major fragment ions being produced. researchgate.netnih.gov This makes it challenging to differentiate them based on the presence or absence of specific ions alone.

Subtle Differences in Abundance Ratios: While techniques like QqQ-MS can differentiate isomers based on the relative abundance of product ions, these differences can be subtle and require careful optimization of analytical parameters, such as collision energy. researchgate.netnih.gov

Instrumentation Limitations: Not all forensic laboratories have access to the high-end instrumentation, such as tandem mass spectrometers (LIT-MS, QqQ-MS) or high-resolution mass spectrometers (QToF-MS), required for these sophisticated differentiation methods. frontiersin.org

These challenges underscore the necessity of employing advanced, multi-faceted analytical strategies to confidently identify this compound and distinguish it from its positional isomers in forensic casework. researchgate.net

In Vitro Pharmacological Characterization

Cannabinoid Receptor Binding Affinity Studies (in vitro)

Binding affinity studies are conducted to determine how strongly a compound binds to a receptor. This is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

AB-FUBINACA isomer 2 demonstrates a high affinity for the CB1 receptor. One study reported a Kᵢ value of 4.69 nM for the 2-fluorobenzyl isomer. europa.eu Further research into its specific enantiomers, the (S) and (R) forms, has also been conducted.

Compound VariantCB1 Kᵢ (nM)Source
AB-FUBINACA 2-fluorobenzyl isomer4.69 europa.eu
(S)-AB-FUBINACA 2-fluorobenzyl isomer2.92 nih.gov
(R)-AB-FUBINACA 2-fluorobenzyl isomer2.44 nih.gov

While specific Kᵢ values for the CB2 receptor were not available in the reviewed literature, studies provide strong qualitative evidence of binding. Research on ortho-AB-FUBINACA showed it was one of only two synthetic cannabinoid receptor agonists out of a panel of fifteen that completely displaced the radioligand [3H]CP55,940 from the CB2 receptor in competition binding assays. archivestsc.com The same study noted that ortho-AB-FUBINACA displayed significantly greater affinity for the CB2 receptor than the reference agonist CP55,940. archivestsc.com

CB1 Receptor Binding (Kᵢ values)

Cannabinoid Receptor Functional Activity Assays (in vitro)

Functional assays measure the biological response a compound elicits after binding to a receptor, determining whether it acts as an agonist (activator), antagonist (blocker), or has no effect.

This compound has been shown to act as an agonist at cannabinoid receptors in various functional assays. In a yeast-based biosensor assay screening for cannabinoid activity, this compound was found to have an EC₅₀ value of 0.23 nM. drugsandalcohol.iefrontiersin.org However, it produced a lower maximal response compared to AB-FUBINACA and its isomer 1, suggesting it may act as a partial agonist in this system. drugsandalcohol.iefrontiersin.org

In [³⁵S]GTPγS binding assays, which directly measure G-protein activation, the enantiomers of AB-FUBINACA 2-fluorobenzyl isomer showed potent agonist activity at both CB1 and CB2 receptors. nih.gov

Compound VariantAssay TypeReceptorEC₅₀ (nM)Source
This compoundYeast BiosensorCB₁/CB₂0.23 drugsandalcohol.iefrontiersin.org
(S)-AB-FUBINACA 2-fluorobenzyl isomer[³⁵S]GTPγSCB₁14.1 nih.gov
(R)-AB-FUBINACA 2-fluorobenzyl isomer[³⁵S]GTPγSCB₁0.627 nih.gov
(S)-AB-FUBINACA 2-fluorobenzyl isomer[³⁵S]GTPγSCB₂4.82 nih.gov

Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). In assays measuring the inhibition of forskolin-stimulated cAMP, ortho-AB-FUBINACA was found to act as a full agonist. archivestsc.com Interestingly, further analysis revealed that the compound displayed a signaling bias away from the cAMP inhibition pathway when compared to its activity in β-arrestin recruitment. archivestsc.com

β-arrestin recruitment is another critical signaling pathway engaged by GPCRs upon activation. In contrast to its profile in cAMP assays, ortho-AB-FUBINACA displayed a significant bias toward the recruitment of β-arrestin 2. archivestsc.com In one study, it was shown to be equipotent to the reference agonist CP55,940 and produced a supramaximal Eₘₐₓ response, indicating a very strong recruitment of β-arrestin 2 to the CB1 receptor. archivestsc.com

Cyclic Adenosine Monophosphate (cAMP) Inhibition Assays

Comparative Potency and Efficacy of this compound with Other SCRAs and Isomers (in vitro)

The potency and efficacy of this compound are not uniform, as the designation can refer to several distinct molecules, primarily the 2-alkyl-2H-indazole regioisomer or the 2-fluorobenzyl positional isomer. In vitro studies comparing these isomers to the parent compound, AB-FUBINACA (the 4-fluorobenzyl, 1-alkyl-1H-indazole version), and other SCRAs highlight significant differences in their ability to activate cannabinoid receptors CB1 and CB2.

Research on the 2-alkyl-2H-indazole regioisomer of AB-FUBINACA shows it to be a significantly less potent agonist at both CB1 and CB2 receptors compared to its 1-alkyl-1H-indazole counterpart (the standard form of AB-FUBINACA). nih.gov In a fluorometric assay, the 2-isomer demonstrated micromolar agonist activity, whereas the parent AB-FUBINACA was a high-potency agonist with an EC₅₀ value of 11.6 nM at the CB1 receptor and 21.1 nM at the CB2 receptor. nih.govcapes.gov.br This suggests that the position of the alkyl substituent on the indazole ring is a critical determinant of cannabimimetic activity, with the 2-position leading to a substantial loss of potency. nih.gov These findings indicate that the 2-alkyl-2H-indazole regioisomer is likely a manufacturing byproduct rather than an intentionally synthesized active agent. nih.govcapes.gov.br

Conversely, the 2-fluorobenzyl positional isomer of AB-FUBINACA displays potent agonist activity. In a [³⁵S]GTPγS binding assay, the (S)-enantiomer of the 2-fluorobenzyl isomer was a potent agonist at both CB1 and CB2 receptors, with EC₅₀ values of 4.3 nM and 4.2 nM, respectively. nih.gov This potency is comparable to that of other potent SCRAs.

Another study using a humanized CB1R yeast biosensor identified an "this compound" with an EC₅₀ of 0.23 nM. biorxiv.orgbiorxiv.org In this assay, AB-FUBINACA itself had an EC₅₀ of 0.66 nM, while "isomer 1" was more potent (EC₅₀ = 0.01 nM) and "isomer 5" was less potent (EC₅₀ = 15.86 nM). biorxiv.orgbiorxiv.org While AB-FUBINACA and isomer 1 elicited a high maximal response, isomer 2 and isomer 5 produced a lower maximal response, indicating reduced efficacy in this particular assay system. biorxiv.orgbiorxiv.org

Table 1: Comparative In Vitro Potency (EC₅₀) of AB-FUBINACA Isomers and Related Compounds

Compound Assay Type Receptor EC₅₀ (nM) Source
AB-FUBINACA Fluorometric Assay CB1 11.6 nih.gov
Fluorometric Assay CB2 21.1 nih.gov
Yeast Biosensor CB1 0.66 biorxiv.orgbiorxiv.org
AB-FUBINACA 2-alkyl-2H-indazole regioisomer Fluorometric Assay CB1 >10,000 nih.gov
Fluorometric Assay CB2 >10,000 nih.gov
(S)-AB-FUBINACA 2-fluorobenzyl isomer [³⁵S]GTPγS Binding CB1 4.3 nih.gov
[³⁵S]GTPγS Binding CB2 4.2 nih.gov
(R)-AB-FUBINACA 2-fluorobenzyl isomer [³⁵S]GTPγS Binding CB1 21 nih.gov
[³⁵S]GTPγS Binding CB2 19 nih.gov
AB-FUBINACA isomer 1 Yeast Biosensor CB1 0.01 biorxiv.orgbiorxiv.org
This compound Yeast Biosensor CB1 0.23 biorxiv.orgbiorxiv.org
AB-FUBINACA isomer 5 Yeast Biosensor CB1 15.86 biorxiv.orgbiorxiv.org

Stereospecificity of Receptor Activity (S- and R-enantiomers)

Like many carboxamide-type SCRAs, AB-FUBINACA isomers that possess a chiral center exhibit stereospecificity, where the (S)- and (R)-enantiomers display different pharmacological activities. nih.govresearchgate.net This phenomenon is particularly evident in the 2-fluorobenzyl positional isomer of AB-FUBINACA.

In vitro studies have demonstrated that the (S)-enantiomer of the 2-fluorobenzyl isomer is a more potent agonist at the CB1 receptor than the corresponding (R)-enantiomer. nih.govresearchgate.net A [³⁵S]GTPγS binding assay revealed that the EC₅₀ value of the (S)-enantiomer for the CB1 receptor was approximately five times lower than that of the (R)-enantiomer (4.3 nM vs. 21 nM). nih.gov This indicates a clear stereopreference for the (S)-configuration for potent CB1 receptor activation. researchgate.net

A similar, though less pronounced, stereospecificity was observed at the CB2 receptor. The (S)-enantiomer of the 2-fluorobenzyl isomer also showed higher potency at the CB2 receptor compared to the (R)-enantiomer, with EC₅₀ values of 4.2 nM and 19 nM, respectively. nih.gov For the parent compound AB-FUBINACA, the difference in potency between enantiomers is even more pronounced, with the (S)-enantiomer being over 100 times more potent at CB1 than the (R)-enantiomer. frontiersin.orgnih.gov This difference is more significant for compounds with a terminal amide group, like AB-FUBINACA, compared to those with an ester moiety. frontiersin.orgnih.govresearchgate.net The consistent observation across these related compounds underscores the critical role of stereochemistry in the interaction between indazole-3-carboxamide SCRAs and cannabinoid receptors. nih.govfrontiersin.org

Table 2: Stereospecificity of AB-FUBINACA 2-Fluorobenzyl Isomer (EC₅₀ nM)

Enantiomer Receptor EC₅₀ (nM) S/R Potency Ratio Source
(S)-enantiomer CB1 4.3 4.9 nih.gov
(R)-enantiomer CB1 21 nih.gov
(S)-enantiomer CB2 4.2 4.5 nih.gov
(R)-enantiomer CB2 19 nih.gov

In Vitro Metabolism and Metabolite Identification

Metabolic Stability in Human Liver Microsomes (HLM) and Hepatocytes (in vitro)

The metabolic stability of a compound provides insight into its persistence in the body. In vitro studies using human liver microsomes (HLM) and human hepatocytes are standard methods for assessing this characteristic.

Studies have shown that AB-FUBINACA is metabolized at a notably slow rate compared to many other synthetic cannabinoids. ecddrepository.org In incubations with pooled human liver microsomes (pHLM), AB-FUBINACA exhibited a half-life (T₁/₂) of 62.6 ± 4.0 minutes. drugz.fr After a three-hour incubation period with human liver microsomes, a significant portion of the parent compound, 77%, remained. researchgate.net This relative stability suggests a lower clearance rate compared to other synthetic cannabinoids that are more rapidly metabolized. ecddrepository.orgdrugz.fr

Further studies have investigated the intrinsic clearance (CLint) of the individual enantiomers of AB-FUBINACA in both pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). researchgate.net

CompoundSystemParameterValueReference
AB-FUBINACApHLMHalf-life (T₁/₂)62.6 ± 4.0 min drugz.fr
(R)-AB-FUBINACApHLMIntrinsic Clearance (CLint)13.7 ± 4.06 mL min⁻¹ kg⁻¹ researchgate.net
(S)-AB-FUBINACApHHepsIntrinsic Clearance (CLint)110 ± 34.5 mL min⁻¹ kg⁻¹ researchgate.net
(S)-AB-FUBINACApHLMPredicted Hepatic Clearance (CLH)0.34 ± 0.09 mL min⁻¹ kg⁻¹ researchgate.net

Identification of In Vitro Metabolites using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for identifying the metabolites of novel psychoactive substances. For AB-FUBINACA, in vitro studies with human hepatocytes have identified numerous metabolites, revealing several key metabolic pathways. drugz.frnih.gov In one study, eleven metabolites were identified following incubation with human hepatocytes. drugz.frresearchgate.net The primary transformations include hydroxylation, amide hydrolysis, and glucuronidation, with minor pathways such as dehydrogenation and epoxidation also observed. drugz.frnih.govresearchgate.net Notably, the fluorobenzyl side-chain appears to be resistant to metabolism, as no defluorination was observed. drugz.frresearchgate.net

Hydroxylation, the addition of a hydroxyl group (-OH), is a major phase I metabolic pathway for AB-FUBINACA. This reaction occurs at multiple locations on the molecule, primarily on the aminooxobutane moiety and the indazole ring. ecddrepository.orgdrugz.frresearchgate.netdoi.org These hydroxylated metabolites can then undergo further transformations, such as amide hydrolysis. researchgate.net For instance, M6 (aliphatic hydroxylation) and its subsequent amide hydrolysis product, M7, have been identified as primary metabolites in human hepatocyte incubations. researchgate.net

The hydrolysis of the terminal amide bond is a prominent metabolic pathway for AB-FUBINACA. researchgate.netresearchgate.net This biotransformation leads to the formation of AB-FUBINACA carboxylic acid. This metabolite, designated M11 in some studies, has been consistently identified as the most abundant metabolite in human hepatocyte incubations and is considered a key marker for identifying intake of the parent compound. researchgate.net

Glucuronidation is a phase II metabolic process that conjugates a glucuronic acid moiety to the parent drug or its phase I metabolites, increasing their water solubility and facilitating excretion. For AB-FUBINACA, acyl glucuronidation is a major pathway. drugz.frresearchgate.net This involves the direct conjugation of glucuronic acid to the carboxylic acid group of the amide hydrolysis metabolite (AB-FUBINACA carboxylic acid). Glucuronides of hydroxylated metabolites have also been identified. researchgate.net

Glucuronidation Pathways

Proposed Metabolic Pathways (in vitro)

Based on the metabolites identified in vitro using human liver microsomes and hepatocytes, a comprehensive metabolic pathway for AB-FUBINACA can be proposed. The metabolism is initiated by several primary phase I reactions.

The most significant pathway is the hydrolysis of the terminal amide to form AB-FUBINACA carboxylic acid. researchgate.net

Simultaneously, hydroxylation occurs at various positions, including the N-(1-amino-3-methyl-1-oxobutane) side chain and the indazole ring system. researchgate.netdoi.orgresearchgate.net These hydroxylated metabolites can then be further metabolized. For example, a hydroxylated version of AB-FUBINACA can undergo amide hydrolysis to form a hydroxy AB-FUBINACA carboxylic acid metabolite. drugz.fr

Minor phase I pathways include dehydrogenation and epoxidation of the indazole ring, leading to dihydrodiol metabolites. drugz.frresearchgate.net

The products of these phase I reactions, particularly the carboxylic acid and hydroxylated metabolites, can then undergo phase II glucuronidation . researchgate.net Acyl glucuronidation of AB-FUBINACA carboxylic acid is a particularly noteworthy phase II transformation. drugz.fr The fluorobenzyl moiety remains intact throughout these transformations. researchgate.net

Metabolic PathwayDescriptionKey MetabolitesReference
Amide HydrolysisCleavage of the terminal amide group.AB-FUBINACA carboxylic acid researchgate.net
HydroxylationAddition of a hydroxyl group to the aminooxobutane moiety or indazole ring.Hydroxy AB-FUBINACA, Hydroxy AB-FUBINACA carboxylic acid researchgate.netresearchgate.net
GlucuronidationConjugation with glucuronic acid.AB-FUBINACA carboxylic acid glucuronide researchgate.net
Dehydrogenation/EpoxidationFormation of double bonds or epoxide rings, followed by hydrolysis.Dihydrodiol AB-FUBINACA drugz.frresearchgate.net

Structure-Metabolism Relationships (SMRs) of AB-FUBINACA Isomer 2 and Analogues

The metabolic fate of synthetic cannabinoid receptor agonists (SCRAs) is intricately linked to their chemical structure. Variations in the core, linker, and side-chain moieties can significantly influence the type and prevalence of metabolites. Understanding these structure-metabolism relationships (SMRs) is crucial for predicting the biotransformation of new analogues. The metabolism of this compound (also known as the 3-fluorobenzyl isomer) can be understood by comparing it with its parent compound, AB-FUBINACA, and other structural analogues.

In vitro studies using human liver microsomes (HLM) and human hepatocytes are standard models for elucidating the metabolic pathways of SCRAs. frontiersin.orgnih.gov For AB-FUBINACA and its analogues, these studies have identified several key biotransformations primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.neteurekaselect.comnih.gov

The primary metabolic reactions observed for the AB-FUBINACA scaffold include:

Amide Bond Hydrolysis: The cleavage of the amide bond connecting the valine moiety to the indazole core, resulting in the formation of a carboxylic acid metabolite. For AB-FUBINACA, this is a prominent pathway, leading to the formation of AB-FUBINACA carboxylic acid. frontiersin.orgresearchgate.net This metabolite is often a major target for urinalysis. frontiersin.org

Aliphatic Hydroxylation: The addition of a hydroxyl (-OH) group to the amino-oxobutane (valine) side chain. nih.govecddrepository.org

Oxidative Defluorination: For fluorinated analogues, the replacement of a fluorine atom with a hydroxyl group can occur, followed by further oxidation. frontiersin.org

Indazole Ring Hydroxylation: Hydroxylation can also occur on the indazole ring system. researchgate.netecddrepository.org

Multiple Transformations: Metabolites are frequently formed through a combination of these pathways, such as hydroxylation followed by amide hydrolysis. frontiersin.orgresearchgate.net

Research on AB-FUBINACA has shown that terminal amide hydrolysis and hydroxylation of the aminooxobutane moiety are major metabolic routes. researchgate.netresearchgate.net The metabolism of AB-FUBINACA has been described as relatively slow compared to other SCRAs in human liver microsomes. ecddrepository.orgresearchgate.net

The table below summarizes the principal metabolic reactions identified for AB-FUBINACA in in vitro systems.

Table 1: Principal In Vitro Metabolic Reactions for AB-FUBINACA

Metabolic Reaction Location on Molecule Resulting Metabolite Type Reference
Amide Hydrolysis Linker between indazole and valine Carboxylic Acid frontiersin.orgresearchgate.net
Acyl Glucuronidation Carboxylic acid group (post-hydrolysis) Glucuronide Conjugate researchgate.netresearchgate.net
Aliphatic Hydroxylation Aminooxobutane (valine) moiety Hydroxy Metabolite nih.govecddrepository.orgresearchgate.net
Ring Hydroxylation Indazole moiety Hydroxy Metabolite researchgate.netecddrepository.org
Epoxidation & Hydrolysis Not specified Dihydrodiol Metabolite researchgate.netresearchgate.net
Dehydrogenation Not specified Dehydro Metabolite researchgate.net

Comparison with Structural Analogues

The metabolic profile of this compound is influenced by the specific placement of the fluorine atom and can be compared with other isomers and related compounds.

Fluorine Positional Isomers (Isomer 1 and AB-FUBINACA): AB-FUBINACA features a fluorine at the 4-position of the benzyl (B1604629) ring, while isomer 2 has it at the 3-position and isomer 1 has it at the 2-position. d-nb.info While specific metabolic studies on isomer 2 are not widely published, research on the differentiation of these isomers shows that the position of the fluorine atom can influence fragmentation patterns in mass spectrometry. d-nb.info This suggests that the fluorine position likely impacts metabolic stability and the preferred sites of hydroxylation on the fluorobenzyl group, although no modifications on this side-chain were observed in one study of AB-FUBINACA. researchgate.net

Valine vs. tert-Leucine Analogues (ADB-FUBINACA): ADB-FUBINACA is a close analogue of AB-FUBINACA where the valine-derived isopropyl group is replaced by a tert-butyl group. iiab.me This structural change has a notable effect on metabolism. Studies comparing valine and tert-leucine derived SCRAs have shown that the tert-butyl group in compounds like ADB-FUBINACA is more resistant to hydroxylation compared to the isopropyl group in AB-FUBINACA. caymanchem.com Consequently, metabolism tends to be directed towards other parts of the ADB-FUBINACA molecule, such as the indazole ring or through amide hydrolysis. researchgate.netiiab.me

Indazole vs. 7-Azaindole (B17877) Analogues (5F-AB-P7AICA): The replacement of the indazole core with a 7-azaindole core also alters metabolism. A study on 5F-AB-P7AICA, the 7-azaindole analogue of 5F-AB-PINACA (a compound structurally related to AB-FUBINACA), found that the shift of the nitrogen atom from position 2 to 7 leads to lower metabolic reactivity. d-nb.info This resulted in the parent compound being a major detectable species in urine, which is less common for many other SCRAs that are extensively metabolized. d-nb.info

The table below provides a comparative overview of the structural features and their likely influence on metabolism for this compound and its analogues.

Table 2: Structure-Metabolism Relationship Comparison of AB-FUBINACA Analogues

Compound Key Structural Feature (Compared to AB-FUBINACA) Expected Impact on Metabolism Reference
This compound Fluorine at 3-position of benzyl ring Potential alteration in metabolic stability and hydroxylation sites on the benzyl ring. d-nb.info
AB-FUBINACA isomer 1 Fluorine at 2-position of benzyl ring Similar to isomer 2, potential for altered metabolic profile compared to the 4-fluoro parent. d-nb.infocaymanchem.com
ADB-FUBINACA tert-butyl group instead of isopropyl (valine) Increased resistance to side-chain hydroxylation, metabolism shifts to other molecular sites. iiab.mecaymanchem.com
AMB-FUBINACA (FUB-AMB) Methyl ester instead of terminal amide Ester hydrolysis becomes a primary metabolic pathway in addition to other reactions. nih.govprobiologists.com
5F-AB-P7AICA 7-azaindole core instead of indazole Reduced overall metabolic rate, leading to higher prevalence of the parent compound. d-nb.info

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies

Systematic Comparison of Structural Features and In Vitro Pharmacological Outcomes

The pharmacological properties of synthetic cannabinoid receptor agonists (SCRAs) like AB-FUBINACA isomer 2 are dictated by the interplay of several structural motifs. Systematic studies comparing related compounds have illuminated the role of the core heterocycle, the linked side chain, and the tail group in determining cannabinoid receptor affinity and efficacy.

Indazole-3-carboxamide SCRAs generally exhibit high potency. The chirality of the amino acid-derived side chain is a critical determinant of activity. For many carboxamide-type SCRAs, including the 2-fluorobenzyl isomer of AB-FUBINACA, the (S)-enantiomers are significantly more potent agonists at the CB1 receptor than the corresponding (R)-enantiomers. nih.gov In the case of the AB-FUBINACA 2-fluorobenzyl isomer, the EC₅₀ values of the (S)-enantiomer for the CB1 receptor were found to be approximately five times lower than those of the (R)-enantiomer. nih.gov This stereospecific preference is a common feature among these compounds. nih.govfrontiersin.org

The nature of the group at the terminus of the side chain—specifically, an amide versus an ester—also influences pharmacological outcomes. A comparison between AB-FUBINACA (amide) and its methyl ester analogue, AMB-FUBINACA, reveals that while both (S)-enantiomers have similar high potency at the CB1 receptor, the difference in potency between the (S) and (R) enantiomers is far more pronounced for the amide-containing compound. frontiersin.org For AB-FUBINACA, the (S)-enantiomer was over 100 times more potent than the (R)-enantiomer, whereas for AMB-FUBINACA, the difference was only about 6-fold. frontiersin.org This suggests the amide moiety may affect both ligand affinity and receptor activation to a greater degree, particularly in the spatial arrangement of the less active (R)-enantiomer. frontiersin.org

Furthermore, the core structure is pivotal, with indazole-based SCRAs typically showing stronger CB1 receptor affinity compared to their indole-based counterparts. researchgate.netnih.gov AB-FUBINACA and its isomers are full agonists at CB1 and CB2 receptors, capable of completely inhibiting forskolin-stimulated cAMP production in vitro, indicating high efficacy. researchgate.netnih.gov In some assays, AB-FUBINACA demonstrated a higher maximal response than the reference agonist JWH-018. frontiersin.org

Table 1: In Vitro Pharmacological Data for AB-FUBINACA Isomers and Related Compounds This table is interactive. You can sort and filter the data.

Compound Receptor Assay Type Value Unit Reference
AB-FUBINACA (4-fluoro) human CB1 Binding Affinity (Ki) 1.36 nM researchgate.net
AB-FUBINACA (4-fluoro) human CB2 Binding Affinity (Ki) 1.95 nM researchgate.net
AB-FUBINACA 2-fluorobenzyl isomer human CB1 Binding Affinity (Ki) 4.69 nM caymanchem.com
(S)-AB-FUBINACA 2-fluorobenzyl isomer CB1 Agonist Potency (EC₅₀) ~5x lower than (R) Ratio nih.gov
(R)-AB-FUBINACA 2-fluorobenzyl isomer CB1 Agonist Potency (EC₅₀) ~5x higher than (S) Ratio nih.gov
(S)-AB-FUBINACA (4-fluoro) CB1 Agonist Potency (EC₅₀) >100x more potent than (R) Ratio frontiersin.org
(S)-AMB-FUBINACA CB1 Agonist Potency (EC₅₀) 6.1x more potent than (R) Ratio frontiersin.org
5F-ADB-PINACA CB1 Agonist Potency (EC₅₀) 0.24 nM nih.gov

Impact of Fluorine Position on Receptor Binding and Activity

The substitution of hydrogen with fluorine is a common strategy in drug design to modulate metabolic stability and receptor affinity. researchgate.net In the case of AB-FUBINACA, the position of the fluorine atom on the N-benzyl group significantly impacts its interaction with cannabinoid receptors. The standard AB-FUBINACA molecule features a fluorine atom at the para- (or 4-) position of the benzyl (B1604629) ring. usdoj.gov However, isomers exist, including the AB-FUBINACA 2-fluorobenzyl isomer, formally named N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide. caymanchem.comunodc.org

In vitro binding assays have quantified the difference in affinity between these positional isomers. The 2-fluorobenzyl isomer was found to bind to the human CB1 receptor with a Kᵢ value of 4.69 nM. caymanchem.com In comparison, the 4-fluorobenzyl isomer (the original AB-FUBINACA) exhibits a higher affinity for the human CB1 receptor, with a reported Kᵢ of 1.36 nM. researchgate.net This indicates that moving the fluorine atom from the 4-position to the 2-position on the benzyl ring results in a roughly 3.4-fold decrease in binding affinity at the CB1 receptor.

Despite this reduction in affinity, the 2-fluorobenzyl isomer remains a potent agonist. Studies that synthesized and evaluated both enantiomers of the 2-fluorobenzyl isomer confirmed that they function as agonists at both CB1 and CB2 receptors. nih.gov The existence of other isomers, such as the 3-fluorobenzyl isomer, further underscores that the specific placement of the fluorine atom is a key variable in the structure-activity relationship of this SCRA class. researchgate.net

Table 2: Comparison of CB1 Receptor Binding Affinity for Fluorine Positional Isomers This table is interactive. You can sort and filter the data.

Compound Isomer Fluorine Position human CB1 Binding Affinity (Kᵢ) Reference
AB-FUBINACA 4-fluorobenzyl 1.36 nM researchgate.net
AB-FUBINACA 2-fluorobenzyl isomer 2-fluorobenzyl 4.69 nM caymanchem.com

Influence of Side Chain Modifications on In Vitro Metabolic Pathways

The structure-metabolism relationship (SMR) of indazole-3-carboxamide SCRAs is heavily influenced by the nature of the amino acid-derived side chain. While specific metabolic data for this compound is not extensively detailed, robust data from close structural analogs allows for reliable predictions of its metabolic fate.

The primary analogs for comparison are ADB-FUBINACA, which replaces the valine-derived side chain of AB-FUBINACA with a tert-leucine-derived side chain, and AMB-FUBINACA, which replaces the terminal amide with a methyl ester. frontiersin.orgwikipedia.org

For amide-containing compounds like AB-FUBINACA and ADB-FUBINACA, a key metabolic transformation is the hydrolysis of the terminal amide to form the corresponding carboxylic acid metabolite. nih.govresearchgate.net This pathway is a major route of biotransformation. In addition to amide hydrolysis, other significant phase I metabolic reactions for these analogs include hydroxylation at various positions on the indazole ring and on the alkyl portion of the side chain, as well as dehydrogenation. nih.govresearchgate.net

In contrast, for ester-containing analogs such as AMB-FUBINACA, the primary metabolic step is the rapid hydrolysis of the ester bond by carboxylesterases to yield the same carboxylic acid metabolite. frontiersin.org This highlights how a seemingly minor modification from an amide to an ester fundamentally directs the initial and most significant metabolic pathway.

Therefore, for this compound, it is predicted that its in vitro metabolic profile would be dominated by amide hydrolysis and various mono-hydroxylation reactions, similar to what is observed for ADB-FUBINACA. nih.govresearchgate.net

Table 3: Primary In Vitro Metabolic Pathways for AB-FUBINACA and Analogs This table is interactive. You can sort and filter the data.

Compound Side Chain Moiety Primary Metabolic Reactions Reference
ADB-FUBINACA tert-Leucinamide Amide hydrolysis, Alkyl hydroxylation, Indazole hydroxylation wikipedia.orgnih.govresearchgate.net
AMB-FUBINACA Valinate methyl ester Ester hydrolysis, Hydroxylation, Glucuronidation frontiersin.org
AB-PINACA Valinamide (B3267577) N-pentanoic acid formation (via oxidation), Hydroxylation ljmu.ac.uk
5F-AB-P7AICA Valinamide Amide hydrolysis, Hydroxylation, Hydrolytic defluorination d-nb.info

Computational Chemistry Approaches to SAR/SMR

Computational chemistry, including molecular modeling and dynamics simulations, provides powerful tools to understand the structure-activity and structure-metabolism relationships of SCRAs at an atomic level. These approaches can predict how ligands like this compound dock into the binding pocket of the CB1 receptor and what specific interactions stabilize the ligand-receptor complex.

Molecular dynamics simulations performed on MDMB-FUBINACA, a close analog of AB-FUBINACA, have provided significant insights into its binding with the CB1 receptor. elifesciences.org These studies reveal that aromatic residues within the binding pocket, such as F170 and F268, form important hydrophobic interactions with the ligand. elifesciences.org

Furthermore, the linker region of indazole carboxamides plays a crucial role. The carbonyl oxygen of the carboxamide linker in MDMB-FUBINACA is shown to form polar interactions with residue S383 in transmembrane helix 7 of the receptor. elifesciences.org These specific interactions are critical for the high affinity and agonist activity observed in vitro.

Computational models also highlight differences between how novel SCRAs and classical cannabinoids bind. For instance, the interaction with TM7 appears to be stronger for classical cannabinoids than for some indazole carboxamides. elifesciences.org By simulating the binding and unbinding pathways, these computational methods can help rationalize the kinetic and thermodynamic properties of different SCRAs, offering a predictive framework for understanding the potency and efficacy of newly emerging compounds based on their chemical structure.

Methodological Considerations and Future Research Directions

Limitations of Current in vitro and Analytical Research Methodologies

The structural similarity between AB-FUBINACA and its positional isomers, including the 2-fluorobenzyl isomer (isomer 2), poses considerable hurdles for conventional analytical techniques. A primary limitation is the difficulty in chromatographic separation and mass spectrometric differentiation. researchgate.netresearchgate.netnih.gov

Standard liquid chromatography-mass spectrometry (LC-MS) approaches often result in co-elution, where AB-FUBINACA and its 3-fluorobenzyl isomer (isomer 2) exhibit nearly identical retention times and fragmentation patterns, making a definitive identification impossible with this method alone. researchgate.net While some positional isomers can be separated chromatographically on certain columns, AB-FUBINACA and its 3-fluorobenzyl isomer often remain unresolved. researchgate.netnih.govnih.gov This challenge is not unique to AB-FUBINACA, as many synthetic cannabinoid isomers display similar analytical behaviors, complicating their unequivocal identification in forensic samples. chrom-china.comdiva-portal.org

Furthermore, even when mass spectrometry is employed, the resulting product ion spectra can be virtually identical, precluding effective differentiation. researchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for structural elucidation, is often unsuitable for real-world forensic samples which may contain only minute amounts of the analyte or high levels of impurities. nih.gov

In the realm of in vitro metabolic studies, while models using human liver microsomes (HLM) and hepatocytes are valuable, they have inherent limitations. These systems may not fully replicate the complex metabolic pathways that occur in vivo. nih.govfrontiersin.org For instance, certain metabolites observed in animal models or authentic human samples may not be produced, or may be produced in different proportions, in an in vitro setting. nih.gov Studies on related compounds have shown discrepancies between in vitro and in vivo results, such as the absence of certain carboxylation or dealkylation products in hepatocyte incubations that are later found in animal models. nih.govresearchgate.net The metabolism of AB-FUBINACA itself has been noted to be significantly slower in human liver microsomes compared to other synthetic cannabinoids, a factor that requires careful consideration when designing and interpreting in vitro experiments. ecddrepository.org

These limitations underscore the need for more sophisticated analytical methods and integrated research approaches to accurately identify and characterize emerging isomers like AB-FUBINACA isomer 2.

Advancements in Analytical Techniques for Isomer Discrimination

In response to the analytical challenges posed by synthetic cannabinoid isomers, significant advancements have been made in developing more discriminative techniques. These methods leverage subtle differences in the physicochemical properties of isomers that are not apparent with basic screening tools.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has proven particularly useful. researchgate.net Techniques using triple quadrupole (QqQ-MS) and linear ion trap (LIT-MS) mass spectrometers have shown success in differentiating AB-FUBINACA and its five positional isomers. researchgate.netnih.gov While ESI-LIT-MS could distinguish some isomers based on characteristic product ions at the MS³ stage, ESI-QqQ-MS was able to differentiate all six isomers by analyzing the relative abundances of product ions generated through collision-induced dissociation. researchgate.netnih.gov A key finding was that the logarithmic values of the abundance ratio of specific ions (e.g., m/z 109 to m/z 253) changed linearly with collision energy, providing a reliable method for differentiation. researchgate.netnih.gov

High-resolution mass spectrometry (HRMS), such as UHPLC-qTOF-MS, combines excellent separation with powerful qualitative capabilities, allowing for the detection of trace analytes and providing high accuracy. chrom-china.commdpi.comnih.gov This technique is instrumental in the qualitative analysis of various synthetic cannabinoids and their metabolites. chrom-china.com

A particularly promising advancement is the application of ion mobility-mass spectrometry (IM-MS). researchgate.netchemrxiv.org IM-MS provides an additional dimension of separation based on the size, shape, and charge of an ion, represented by its collision cross-section (CCS) value. High-resolution ion mobility (HRIM), such as Structures for Lossless Ion Manipulations (SLIM), can physically separate isomers that are indistinguishable by mass alone, even those with nearly identical CCS values, by exploiting subtle structural differences. chemrxiv.org This allows for individual activation and fragmentation of the separated isomers, yielding unique fragments for definitive identification. chemrxiv.org

Other complementary techniques include gas chromatography-infrared detection (GC-IRD). This method combines the separation power of GC with the molecular identification capabilities of FTIR, which can be invaluable for differentiating isomers when mass spectrometry techniques alone are insufficient. unodc.org

Table 1: Comparison of Advanced Analytical Techniques for Isomer Discrimination

TechniquePrinciple of DiscriminationApplication to AB-FUBINACA IsomersReference
LC-QqQ-MSDifferences in the relative abundance of product ions at varying collision energies.Successfully differentiated all six positional isomers of AB-FUBINACA. researchgate.netresearchgate.netnih.gov
LC-LIT-MSGeneration of characteristic product ions in multiple-stage mass spectrometry (MSⁿ).Could discriminate three of the six isomers based on unique MS³ product ions. researchgate.netnih.gov
UHPLC-HRMS (e.g., qTOF)High-resolution mass accuracy combined with chromatographic separation.Effective for qualitative analysis and detection of trace amounts of synthetic cannabinoid isomers. chrom-china.commdpi.com
High-Resolution Ion Mobility-MS (HRIM-MS)Separation based on ion size, shape, and charge (collision cross-section).Demonstrated potential for baseline separation and structural elucidation of highly similar synthetic cannabinoid metabolite isomers. chemrxiv.org
GC-IRDCombines gas chromatographic separation with infrared spectroscopy for molecular identification.A valuable complementary tool for confirming isomer structures when MS data is ambiguous. unodc.org

Future Directions in in vitro Pharmacological and Metabolic Profiling of this compound

While analytical methods for detection and differentiation are advancing, significant gaps remain in understanding the biological activity of this compound. Future research must move beyond simple identification to a comprehensive pharmacological and metabolic characterization.

A critical area for future in vitro studies is the direct comparison of the pharmacological profiles of AB-FUBINACA and its 2-fluorobenzyl isomer. This includes determining their respective binding affinities and functional activities at cannabinoid receptors CB1 and CB2. ecddrepository.org Such studies are essential to understand whether the positional change of the fluorine atom alters the compound's potency or efficacy, which has direct implications for its potential effects. researchgate.net For other synthetic cannabinoids, even minor structural modifications have been shown to cause significant differences in biological activity. acs.orgnih.gov

Metabolic profiling of this compound is another crucial research avenue. Current knowledge on AB-FUBINACA metabolism shows that major pathways include hydroxylation and amide hydrolysis. frontiersin.orgecddrepository.orgfrontiersin.org Future in vitro studies using human hepatocytes and liver microsomes should aim to identify the specific metabolites of the 2-fluorobenzyl isomer. researchgate.netnih.gov This research should focus on whether the altered fluorine position affects the metabolic pathways, potentially leading to the formation of unique metabolites that could serve as specific biomarkers of intake. Comparing the metabolic stability of isomer 2 to that of AB-FUBINACA, which is known to be metabolized relatively slowly, would also provide valuable insights. ecddrepository.orgnih.gov

Ultimately, in vitro findings must be confirmed with in vivo studies in animal models to understand the full pharmacokinetic and pharmacodynamic profile. researchgate.netnih.gov Such research is necessary to bridge the gap between laboratory findings and potential real-world effects, providing a more complete picture of the compound's biological impact. nih.govnih.gov

Importance of Continued Academic Research on Emerging Isomers and Analogues

The continuous emergence of new psychoactive substances (NPS), particularly positional isomers and structural analogues of controlled synthetic cannabinoids, highlights the critical need for ongoing academic research. nih.govmdpi.com Clandestine labs frequently modify molecular structures to create compounds that are not yet legally controlled but may possess similar or even more potent and dangerous effects. mdpi.comdoane.edu

This evolving landscape presents a constant challenge for forensic and toxicological laboratories, which require up-to-date analytical methods and reference materials for accurate identification. diva-portal.orgnih.gov Without dedicated research, the identification of a new isomer like this compound in a sample could be missed or misidentified, leading to legal and clinical uncertainties. researchgate.netnih.gov

Continued academic research is fundamental for several reasons:

Development of Analytical Methods: It drives the innovation of robust and selective analytical techniques capable of differentiating between closely related isomers, ensuring that forensic laboratories can keep pace with the evolving drug market. diva-portal.orgresearchgate.netmdpi.com

Pharmacological and Toxicological Understanding: Research into the in vitro and in vivo pharmacology of new analogues is essential to predict their potential public health risks. acs.orgnih.gov Many of these compounds appear on the market with no prior scientific study, making academic investigation the primary source of information on their biological activity and toxicity. researchgate.net

Informing Policy and Legislation: Scientific data on the prevalence, pharmacology, and health risks of new isomers and analogues provide the evidence base necessary for informed public health responses and legislative actions. acs.orgnih.gov

Metabolite Identification: Identifying the unique metabolites of new compounds is crucial for developing effective drug testing methods to detect their use in clinical and forensic toxicology. frontiersin.orgfrontiersin.org

In essence, the rapid and unpredictable nature of the NPS market necessitates a proactive and sustained research effort. By investigating emerging compounds like this compound, the scientific community can provide the critical knowledge needed to protect public health and support the justice system. mdpi.com

Q & A

Q. What analytical methodologies are recommended for differentiating AB-FUBINACA isomer 2 from its positional isomers?

Liquid chromatography (LC) coupled with tandem mass spectrometry (MS) is the gold standard. Specifically:

  • LC–ESI-QqQ-MS (triple quadrupole MS) enables differentiation based on product ion abundance ratios at varying collision energies (CE). For example, logarithmic plots of ion ratios (e.g., m/z 109 vs. 253) resolve all six isomers, including isomer 2 .
  • LC–ESI-LIT-MS (linear ion trap MS) in negative mode discriminates isomers via MS³-stage product ions (e.g., m/z 352 → 324 → 253), but only separates three isomers (isomer-1, -4, -5) .
  • Optimal chromatographic separation uses a YMC-Ultra HT Pro C18 column in isocratic mode (50% methanol/50% 5 mM ammonium acetate), though isomer-2 co-elutes with AB-FUBINACA due to structural similarity .

Q. Why is this compound pharmacologically significant compared to THC?

this compound is a synthetic cannabinoid (SC) with high CB1 receptor affinity (Ki = 0.9 nM vs. THC’s 41 nM). Its 4-fluorobenzyl group enhances receptor binding, leading to potent hypothermic effects in rodent models (>2°C reduction at 3 mg/kg, lasting ~4 hours) . This makes it a critical compound for studying SC toxicity and receptor activation mechanisms.

Advanced Research Questions

Q. How do enantiomeric differences in AB-FUBINACA isomers influence CB1/CB2 receptor activity?

Enantioselective assays using [<sup>35</sup>S]GTPγS binding reveal distinct EC50 values for (R)- and (S)-enantiomers. For isomer 2, the S/R activity ratio and selective index (CB1 vs. CB2) are key metrics. Energy-resolved MS (ERMS) can correlate enantiomer abundance with functional outcomes, aiding forensic quantification in biological samples .

Q. What metabolic pathways are observed for this compound in human hepatocytes and urine?

Metabolites include:

  • Hydroxylated derivatives (e.g., M1: dihydrodiol at indazole; exact position unclear).
  • Glucuronide conjugates (e.g., M8: acyl glucuronide with four isomers).
  • Oxidative products (e.g., M7: hydroxylation at the carboxamide side chain).
    LC–QTOF-MS identifies metabolites via product ion spectra (e.g., m/z 369 → 352 → 324) and enzymatic hydrolysis confirms phase II metabolites .

Q. How do structural modifications (e.g., fluorobenzyl vs. pentyl groups) affect pharmacological outcomes?

Comparative studies in rodents show that isomer 2’s 4-fluorobenzyl group prolongs hypothermia (~4 hours) compared to AB-PINACA’s pentyl group (~2 hours). Dose-response curves (0.3–3 mg/kg) and AUC analysis quantify potency differences. Structural analogs (e.g., 2-fluorobenzyl isomers) exhibit reduced receptor affinity, highlighting fluorophenyl positioning as critical for CB1 activation .

Q. What validation strategies ensure reliable isomer identification in forensic samples?

  • Multi-stage MS workflows : Combine LC retention times, MS²/MS³ fragmentation, and CE-dependent ion ratios (e.g., m/z 109/253 at 10–20 eV) .
  • Cross-laboratory validation : Use blinded samples and reference standards (e.g., NIST-certified materials) to confirm reproducibility.
  • Statistical thresholds : Define specificity levels (e.g., isomer group vs. sub-class) based on ion abundance variability (CV <15%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.